molecular formula C8H9NO2 B189315 N-Hydroxy-2-phenylacetamide CAS No. 5330-97-2

N-Hydroxy-2-phenylacetamide

Cat. No.: B189315
CAS No.: 5330-97-2
M. Wt: 151.16 g/mol
InChI Key: FPOQLQZHRCEVOT-UHFFFAOYSA-N
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Description

Phenylacetohydroxamic acid is a hydroxamic acid derivative characterized by the presence of a phenyl group attached to the acetohydroxamic acid structure. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetohydroxamic acid can be synthesized through the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve phenylacetic acid in a suitable solvent like ethanol.
  • Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Acidify the reaction mixture to precipitate the product.
  • Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of phenylacetohydroxamic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Phenylacetohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylacetohydroxamic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Acts as an inhibitor of urease and other metalloenzymes, making it useful in studying enzyme mechanisms.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.

    Industry: Employed in the extraction and separation of metal ions from solutions

Mechanism of Action

Phenylacetohydroxamic acid exerts its effects primarily through chelation of metal ions and inhibition of metalloenzymes. The hydroxamic acid moiety binds to the metal ion, forming a stable complex that inhibits the enzyme’s activity. This mechanism is particularly effective against urease and histone deacetylases, leading to potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .

Biological Activity

N-Hydroxy-2-phenylacetamide, also known as 2-amino-N-hydroxy-2-phenylacetamide, is an organic compound with significant biological activity, particularly in the context of its role as a metalloprotease inhibitor and its potential therapeutic applications. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula C8H10N2O2C_8H_{10}N_2O_2, featuring both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenylacetamide structure. This unique configuration contributes to its reactivity and biological activity, particularly through interactions with various enzymes and receptors.

  • Metalloprotease Inhibition :
    • This compound functions primarily as a metalloprotease inhibitor . Metalloproteases are essential enzymes involved in numerous biological processes, including tissue remodeling and inflammatory responses. The compound binds to the active site of these enzymes, preventing substrate binding and disrupting their catalytic activity .
  • Anti-inflammatory Effects :
    • Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α in models of autoimmune diseases. This suggests potential therapeutic applications in managing inflammatory conditions .
  • Nephroprotective Properties :
    • Research involving a rat model of doxorubicin-induced nephrotoxicity demonstrated that this compound significantly reduced renal inflammation and damage. Histopathological analyses revealed fewer lesions in treated rats compared to controls, indicating its protective effects against kidney injury .

Table 1: Summary of Biological Activities

Activity Description References
Metalloprotease InhibitionBinds to metalloproteases, inhibiting their function and affecting tissue remodeling processes.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines such as TNF-α; potential use in autoimmune conditions.
NephroprotectiveProtects against doxorubicin-induced renal damage; improves kidney inflammatory profiles.
Antidepressant ActivityModifications of phenylacetamides show potential antidepressant effects in animal models.
Anticancer PropertiesExhibits anticancer effects through modulation of various biological pathways.

Case Studies

  • Doxorubicin-Induced Nephrotoxicity :
    • In a controlled study, rats treated with this compound showed significant reductions in urinary protein levels and improvements in inflammatory markers compared to untreated controls. The treatment effectively mitigated the nephrotoxic effects of doxorubicin by modulating inflammatory responses and oxidative stress markers .
  • Anti-Arthritic Effects :
    • Another study evaluated the anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis models. The results indicated a marked reduction in paw edema and body weight loss in treated groups, alongside decreased serum levels of IL-1β and TNF-α, suggesting its potential for treating arthritic conditions .
  • Antidepressant Activity :
    • A series of synthesized derivatives based on this compound were tested for their antidepressant activity using behavioral assays in mice. The most potent derivative exhibited significant reductions in immobility duration during forced swim tests, indicating promising antidepressant properties .

Properties

IUPAC Name

N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOQLQZHRCEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277490
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-97-2
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl phenylacetate (0.288 mL, 2.0 mmol) in THF:MeOH: 50% aqueous NH2OH (1:1:0.5, 2.5 mL) was added KCN (5 mg, 0.08 mmol, 4 mol %) and the mixture was stirred at ambient temperature. After 2 h the reaction was complete by HPLC. To the mixture was added saturated aqueous citric acid (25 mL) followed by extraction with EtOAc (3×25 mL). The organic phase was isolated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a residue. The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column), eluting with a gradient of acetonitrile: water (0.05% TFA). Following lyophilization of the product fractions there was obtained pure N-hydroxy-2-phenylacetamide as a fluffy solid (0.234 g, 77% yield): LRMS (M+H)+: 152.1 m/z; 1H NMR (DMSO-d6) δ: 10.6(s, 1H), 8.81(s, 1H), 7.2(m, 5H), 3.26(s, 2H); Anal (C,H,N): % C: (calc) 63.56; (found) 63.63; % H: (calc.) 6.00; (found) 5.91; % N: (calc.) 9.27, (found) 9.04.
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0.288 mL
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5 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of the 4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl-copoly(styrene-1% divinylbenzene)resin (0.10 g, 0.14 mmol) in dry DMF (2 ml) is added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.08 g, 0.42 mmol, 3 eq.). To the mixture is then added phenylacetic acid (0.06 g, 0.42 mmol, 3 eq.). The mixture is shaken overnight. The resin is filtered and washed with DMF (×5), THF: H2O (3:1, ×5), THF (×3), MeOH (×3) and DCM (×3). To the resin is added TFA (1 ml) and DCM (1 ml) and the mixture shaken for 1 hour. The mixture is filtered into a tared vial and the resin washed with DCM (×2) and toluene (×2). The combined filtrates are evaporated in vacuo to yield N-hydroxy-phenyl-acetamide (0.0084 g, 39%). LCMS gives 151 [M+].
[Compound]
Name
4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl
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0.08 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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